An In-depth Technical Guide to the Chemical Properties of Cyclo(Pro-Pro)
An In-depth Technical Guide to the Chemical Properties of Cyclo(Pro-Pro)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Pro-Pro), a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules, has garnered interest within the scientific community for its unique structural features and potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties of Cyclo(Pro-Pro), including its structure, molecular characteristics, and solubility. It further outlines detailed, generalized experimental protocols for the characterization of this and similar cyclic dipeptides using modern analytical techniques. In the absence of established specific signaling pathway involvement for Cyclo(Pro-Pro), this guide also presents a logical experimental workflow for the synthesis, characterization, and biological screening of novel cyclic dipeptides, visualized using Graphviz. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of peptide-based therapeutics and other applications.
Core Chemical Properties
Cyclo(Pro-Pro), also known as (3S,8aS)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a bicyclic compound formed from the condensation of two L-proline amino acid residues. Its rigid structure imparts specific chemical and physical properties that are of interest in various research contexts.
Structure and Nomenclature
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IUPAC Name : 1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-2,8-dione[1]
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CAS Number : 6708-06-1 (for the unspecified stereoisomer), 19943-27-2 (for Cyclo(L-Pro-L-Pro))[1][2]
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Canonical SMILES : C1CC2C(=O)N3CCCC3C(=O)N2C1[2]
Physicochemical Data
A summary of the key physicochemical properties of Cyclo(Pro-Pro) is presented in Table 1. It is important to note that while some properties have been computationally predicted, experimental data for others, such as a definitive melting point, remain to be robustly established in the literature.
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Monoisotopic Mass | 194.105527694 Da | [1] |
| Appearance | Powder | [3] |
| Melting Point | Not experimentally determined in cited sources. | |
| Boiling Point | 447.9±34.0 °C (Predicted) | [4] |
| Density | 1.32 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][5] Limited water solubility is expected for similar cyclic dipeptides.[6] | |
| Storage | Desiccate at -20°C for long-term storage.[3] | |
| XLogP3-AA | 0.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 |
Experimental Protocols for Characterization
The structural elucidation and purity assessment of Cyclo(Pro-Pro) and other cyclic dipeptides are crucial for their study and application. The following sections provide detailed, generalized methodologies for key analytical techniques.
Synthesis of Cyclo(L-Pro-L-Pro)
A common method for the synthesis of cyclic dipeptides involves the cyclization of a linear dipeptide precursor.
Materials:
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L-Proline
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Protecting groups (e.g., Boc, Fmoc)
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Coupling agents (e.g., DCC, HBTU)
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Deprotection reagents (e.g., TFA, piperidine)
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Solvents (e.g., DMF, DCM)
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Base (e.g., DIPEA)
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Purification materials (e.g., silica gel for chromatography)
Procedure:
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Protection: Protect the N-terminus of one L-proline molecule and the C-terminus of a second L-proline molecule.
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Coupling: Couple the two protected proline residues using a suitable coupling agent to form a linear dipeptide.
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Deprotection: Selectively deprotect either the N-terminus or the C-terminus of the linear dipeptide.
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Cyclization: Induce intramolecular cyclization of the deprotected linear dipeptide under dilute conditions, often in the presence of a base, to favor the formation of the cyclic product over intermolecular polymerization.
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Purification: Purify the crude Cyclo(L-Pro-L-Pro) product using techniques such as column chromatography or recrystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of cyclic peptides.
Instrumentation:
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High-field NMR spectrometer (e.g., 400 MHz or higher)
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NMR tubes
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Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
Procedure:
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Sample Preparation: Dissolve a few milligrams of the purified Cyclo(Pro-Pro) in a suitable deuterated solvent.
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¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
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¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
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2D NMR (Optional but Recommended): Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
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Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and correlations to confirm the structure of Cyclo(Pro-Pro).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
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Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
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Liquid chromatography system (for LC-MS)
Procedure:
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Sample Preparation: Prepare a dilute solution of Cyclo(Pro-Pro) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with a small percentage of formic acid for ESI).
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Infusion or LC-MS: Introduce the sample into the mass spectrometer either by direct infusion or via a liquid chromatography column for separation from any impurities.
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MS¹ Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺).
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MS² (Tandem MS) Scan: Select the molecular ion and subject it to fragmentation (e.g., through collision-induced dissociation - CID) to obtain a tandem mass spectrum.
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Data Analysis: Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern, which can provide structural information. Diketopiperazines often show characteristic fragmentation patterns, such as the loss of CO.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Instrumentation:
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FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid Cyclo(Pro-Pro) powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet containing the sample.
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Spectrum Acquisition: Acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands for the functional groups present in Cyclo(Pro-Pro). Key absorptions would include C=O stretching vibrations for the amide groups and C-H stretching and bending vibrations for the aliphatic rings. The amide I band is particularly useful for secondary structure analysis of peptides.[8][9]
X-ray Crystallography
Single-crystal X-ray crystallography can provide the definitive three-dimensional structure of Cyclo(Pro-Pro) in the solid state.
Procedure:
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Crystal Growth: Grow single crystals of Cyclo(Pro-Pro) of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
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Crystal Mounting: Mount a suitable single crystal on the goniometer of an X-ray diffractometer.
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Data Collection: Irradiate the crystal with X-rays and collect the diffraction data.
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Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Experimental and Logical Workflows
Given the nascent stage of research into the specific biological activities of Cyclo(Pro-Pro), a defined signaling pathway cannot be depicted. However, a generalized experimental workflow for the discovery and initial characterization of a novel cyclic dipeptide is highly relevant for the target audience.
General Workflow for Cyclic Dipeptide Discovery and Characterization
The following diagram illustrates a logical progression from the synthesis or isolation of a novel cyclic dipeptide to its initial biological evaluation.
Caption: A logical workflow for the discovery and development of cyclic dipeptides.
Conclusion
Cyclo(Pro-Pro) is a structurally intriguing cyclic dipeptide with well-defined fundamental chemical properties. While its specific biological roles and interactions with signaling pathways are not yet extensively documented, the methodologies for its synthesis and characterization are well-established within the broader field of peptide chemistry. This guide provides a foundational understanding of Cyclo(Pro-Pro) and offers practical, generalized protocols for its study. The presented workflow serves as a strategic roadmap for researchers and drug development professionals embarking on the investigation of this and other novel cyclic dipeptides, from initial discovery to preclinical evaluation. Further research into the biological activities of Cyclo(Pro-Pro) is warranted to fully elucidate its potential therapeutic applications.
References
- 1. Cyclo(Pro-Pro) | C10H14N2O2 | CID 529063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclo(L-Pro-L-Pro) | 19943-27-2 | BCD-3246 | Biosynth [biosynth.com]
- 3. Cyclo(Pro-Pro) | CAS:6708-06-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. CYCLO(-GLY-PRO) CAS#: 3705-27-9 [m.chemicalbook.com]
- 5. Cyclo(Pro-Pro) | CAS:6708-06-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. uniscience.co.kr [uniscience.co.kr]
- 7. researchgate.net [researchgate.net]
- 8. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
